molecular formula C6H8N2OS B8229085 2-Methylthiophene-3-carbohydrazide

2-Methylthiophene-3-carbohydrazide

Cat. No.: B8229085
M. Wt: 156.21 g/mol
InChI Key: IGUWXGSMDBEXDI-UHFFFAOYSA-N
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Description

2-Methylthiophene-3-carbohydrazide is a heterocyclic compound with the molecular formula C6H8N2OS. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthiophene-3-carbohydrazide typically involves the reaction of 2-methylthiophene-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylthiophene-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylthiophene-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylthiophene-3-carbohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylthiophene-3-carbohydrazide is unique due to the presence of both a methyl group and a carbohydrazide group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methylthiophene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-5(2-3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUWXGSMDBEXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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